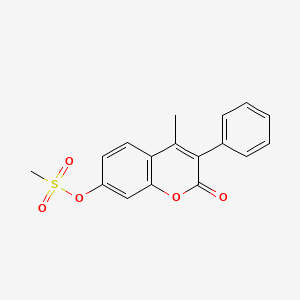

4-甲基-2-氧代-3-苯基-2H-香豆素-7-基甲磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

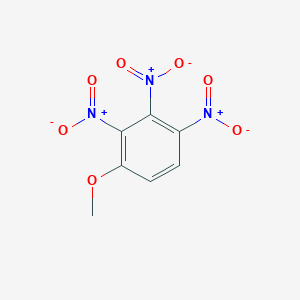

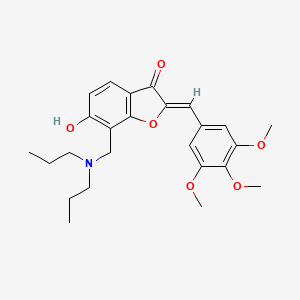

The compound “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate” belongs to the class of organic compounds known as coumarins and derivatives . Coumarins are characterized by a 1-benzopyran-2-one skeleton .

Molecular Structure Analysis

The molecular structure of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate” would be characterized by a coumarin core (a benzene ring fused with a α-pyrone nucleus), with a methyl group at the 4-position, a phenyl group at the 3-position, and a methanesulfonate group at the 7-position .

Chemical Reactions Analysis

The chemical reactions of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate” would likely be influenced by its functional groups. For instance, the methanesulfonate group could potentially undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate” would be influenced by its functional groups. For instance, the presence of the methanesulfonate group would likely make the compound more polar and potentially more soluble in polar solvents .

科学研究应用

Antimicrobial Activity

Coumarins, including 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate, have demonstrated potent antimicrobial properties. In a study by Chauhan et al., synthesized derivatives of this compound exhibited antibacterial activity against E. coli and antifungal activity against C. albicans . These findings suggest its potential as an antimicrobial agent.

Antioxidant Properties

Coumarins are known for their antioxidant activity. The newly synthesized 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate derivatives showed high radical scavenging efficacy in DPPH and ABTS bioassays . Their ability to neutralize free radicals makes them valuable candidates for antioxidant therapies.

Antitubercular Potential

Compound 5b and 5h from the same study exhibited encouraging antitubercular activity against M. tuberculosis H37Rv, with MIC values of 62.5 µg/mL and 98–99% inhibition . This suggests a role in combating tuberculosis infections.

Anticancer Investigations

While not directly studied for anticancer effects, coumarins have been explored in cancer research. Their diverse mechanisms of action make them interesting candidates for further investigation in cancer therapy .

Antifungal Applications

The compound 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate demonstrated antifungal potency against C. albicans . Further studies could explore its potential as an antifungal drug.

Photoactive Cellulose Derivatives

In a different context, coumarins have been used in the synthesis of water-soluble photoactive cellulose derivatives. These compounds exhibit interesting UV–Vis properties and could find applications in materials science .

These applications highlight the versatility of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate and underscore its potential in various scientific domains. Researchers continue to explore its properties, making it an exciting compound for future investigations. 🌟 Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant Water soluble photoactive cellulose derivatives: synthesis and characterization

作用机制

Target of Action

Coumarin derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Coumarin derivatives have been found to influence a variety of biochemical pathways, often related to their antimicrobial, anti-inflammatory, and antiviral effects .

Pharmacokinetics

The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific chemical structure .

Result of Action

Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular level, often related to their antimicrobial, anti-inflammatory, and antiviral activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-11-14-9-8-13(22-23(2,19)20)10-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASSESJYUIUPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2469919.png)

![1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B2469924.png)

![1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea](/img/structure/B2469925.png)

![3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2469929.png)

![ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2469930.png)

![5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469934.png)